N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide has shown biological activity in various assays, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for further research.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of infections and cancer. Its ability to inhibit the growth of certain pathogens and cancer cells makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Benzoyl-1,2,3,4-tetrahydroquinoline: A closely related compound without the fluorobenzamide group.
2-Fluorobenzamide derivatives: Compounds with similar fluorobenzamide moieties but different core structures.
Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is unique due to its combination of the tetrahydroquinoline core and the fluorobenzamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological profiles. The structure includes a benzoyl moiety and a fluorobenzamide group, which are critical for its biological activity.
Antifungal Activity
A significant study focused on the synthesis and evaluation of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides demonstrated promising antifungal properties. The study revealed that certain derivatives exhibited excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. Notably, one compound showed an EC50 value of 3.44 mg/L against Valsa mali, outperforming the commercial fungicide flutolanil .
Compound | Fungus Tested | EC50 (mg/L) | Comparison |
---|---|---|---|
5n | Valsa mali | 3.44 | Better than flutolanil |
5n | Sclerotinia sclerotiorum | 2.63 | Better than flutolanil |
Flutolanil | Valsa mali | - | Reference |
Flutolanil | Sclerotinia sclerotiorum | - | Reference |
Anticonvulsant Activity
Research has identified a series of tetrahydroisoquinolinyl-benzamides with potential anticonvulsant activity. These compounds were subjected to high-throughput screening at novel binding sites, revealing several candidates with high affinity and significant anticonvulsant effects in animal models . While specific data on this compound was not detailed in this study, its structural similarities suggest potential efficacy in this area.
The antifungal activity of tetrahydroquinoline derivatives is believed to be linked to their ability to disrupt fungal cell membranes and inhibit key metabolic pathways. The presence of the benzoyl group enhances lipophilicity, facilitating better cell membrane penetration. The fluorine atom may also contribute to increased potency through electronic effects that stabilize the compound within biological systems.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Fungicidal Efficacy : A study compared various tetrahydroquinoline derivatives against common agricultural pathogens. The results indicated that modifications to the benzoyl moiety significantly influenced antifungal potency.
- Anticonvulsant Screening : In a high-throughput screening assay, several tetrahydroquinoline derivatives were tested for their ability to prevent seizures induced by NMDA receptor activation in rodent models.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-13-12-16-9-6-14-26(21(16)15-18)23(28)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPBCZGYGNCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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